3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
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Overview
Description
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound that features a fused ring system combining benzoxazole and pyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with salicylaldehyde to form the benzoxazole ring, followed by cyclization with appropriate reagents to form the pyran ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyran rings .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in oxidative stress or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
4,4’-Bis(2-benzoxazolyl)stilbene: Another fluorescent compound used in various industrial applications.
3-(1,3-Benzoxazol-2-yl)-2-pyridinol: Shares structural similarities and is used in similar research contexts.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its unique fused ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
64887-41-8 |
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Molecular Formula |
C19H9NO5 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)pyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H9NO5/c21-18-11-9-12(17-20-13-6-2-4-8-15(13)23-17)19(22)25-16(11)10-5-1-3-7-14(10)24-18/h1-9H |
InChI Key |
AGSDULBLVMKBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)C(=O)O2 |
Origin of Product |
United States |
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